molecular formula C11H10N2O2S B2531105 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid CAS No. 1181740-97-5

3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid

Cat. No.: B2531105
CAS No.: 1181740-97-5
M. Wt: 234.27
InChI Key: FJYVYCQIIKHALW-UHFFFAOYSA-N
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Description

3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid is a heterocyclic compound that features a pyridine ring fused with a thiazole ring, connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

    Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative through a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks due to its ability to act as a ligand.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is used in the development of new catalysts and in the synthesis of advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-3-yl)propanoic acid
  • 3-(Pyridin-2-yl)propanoic acid
  • 4-(Pyridin-4-yl)thiazole-2-amine

Uniqueness

3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid is unique due to the presence of both pyridine and thiazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its ability to interact with a variety of biological targets and makes it a versatile scaffold for drug design and material science applications.

Properties

IUPAC Name

3-(2-pyridin-4-yl-1,3-thiazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-10(15)2-1-9-7-16-11(13-9)8-3-5-12-6-4-8/h3-7H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYVYCQIIKHALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CS2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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